M435-1279

UBE2T Docking Score Cytotoxicity

Researchers targeting UBE2T in Wnt/β-catenin signaling face challenges with non-specific inhibitors and confounding off-target effects. M435-1279 provides a validated solution as a selective UBE2T inhibitor with quantified target engagement (KD = 50.5 μM by MST). It blocks RACK1 degradation without disrupting the RACK1-UBE2T interaction, offering unique mechanistic precision. Key performance benchmarks: - IC50 in gastric cancer cells (HGC27: 11.88 μM, MKN45: 6.93 μM, AGS: 7.76 μM) vs. normal GES-1 cells (16.8 μM) - In vivo tumor growth inhibition at 5 mg/kg (IP) with no body weight changes - Available in purity ≥98% from multiple supply chains with documented batch-to-batch consistency

Molecular Formula C18H17N3O5S2
Molecular Weight 419.5 g/mol
Cat. No. B10830081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM435-1279
Molecular FormulaC18H17N3O5S2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24)
InChIKeyMVQJFYRZMPKNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M435-1279: Chemical Identity & UBE2T Inhibitor Profile


4-Hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide (CAS 1359431-16-5), commonly designated M435-1279, is a synthetic small-molecule inhibitor belonging to the benzothienopyridine carboxamide class [1]. It functions as a selective inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T), thereby modulating the Wnt/β-catenin signaling pathway by preventing UBE2T-mediated degradation of the scaffolding protein RACK1 [2]. The compound possesses a characteristic sulfamoylphenyl motif and a tetrahydrobenzothienopyridine core, with a molecular weight of 419.47 g/mol [1]. M435-1279 is available from multiple research chemical suppliers in purity grades up to 99.88% (HPLC) , and has been validated in both in vitro biochemical assays and in vivo gastric cancer xenograft models [2].

M435-1279: Importance of Precise Identity


The Wnt/β-catenin signaling cascade is regulated by a network of ubiquitination events, and pharmacological intervention at the level of UBE2T requires precise molecular recognition of the enzyme's catalytic pocket [1]. Structurally related benzothienopyridine carboxamides can exhibit divergent binding modes, selectivity profiles, and cytotoxicity windows. For example, the comparator UBE2T inhibitor AG-690/12244866, while sharing some structural features, shows a markedly different cellular cytotoxicity profile and lacks the favorable selectivity index of M435-1279 [2]. Therefore, substitution with in-class analogs without direct comparative data risks introducing confounding variables in Wnt pathway studies, potentially leading to misinterpretation of target engagement, off-target effects, or in vivo efficacy [1]. The quantitative evidence below substantiates the specific differentiation of M435-1279 relative to key comparators.

M435-1279 vs. Comparator UBE2T Inhibitors


Docking & Cytotoxicity vs. AG-690/12244866

In a direct head-to-head comparison, M435-1279 demonstrated a higher computational docking score within the UBE2T catalytic pocket compared to AG-690/12244866, suggesting more favorable binding interactions [1]. Experimentally, M435-1279 exhibited significantly lower cytotoxicity to normal gastric epithelial GES-1 cells than AG-690/12244866, indicating a wider therapeutic window [1]. This differential cytotoxicity profile is critical for minimizing off-target toxicity in cellular and in vivo models.

UBE2T Docking Score Cytotoxicity Gastric Cancer

Cell Viability IC50 in Gastric Cancer Lines

M435-1279 exhibits differential potency across a panel of gastric cancer cell lines, with IC50 values ranging from 6.93 μM to 11.88 μM, and a higher IC50 of 16.8 μM in the normal GES-1 cell line, demonstrating a modest selectivity window [1]. While no direct IC50 comparator is available for AG-690/12244866 in the same study, the compound's ability to inhibit cell growth in multiple gastric cancer models is a key differentiator.

Gastric Cancer Cell Viability IC50 UBE2T

UBE2T Binding Affinity by MST

M435-1279 binds directly to UBE2T with a dissociation constant (KD) of 50.5 μM, as determined by microscale thermophoresis (MST) [1]. This quantitative binding measurement confirms direct target engagement. In contrast, the comparator AG-690/12244866 has not been characterized with a similar MST binding assay in the same study, limiting direct comparison. However, the KD value establishes a benchmark for M435-1279's affinity and provides a reference point for structure-activity relationship studies.

UBE2T MST Binding Affinity KD

Tumor Growth Inhibition in Xenograft Model

In a CDX mouse model of gastric cancer, daily intraperitoneal administration of M435-1279 at 5 mg/kg significantly suppressed tumor growth compared to vehicle control, without affecting body weight, indicating a favorable in vivo safety profile [1]. This in vivo efficacy distinguishes M435-1279 from many early-stage UBE2T inhibitors that lack demonstrated antitumor activity in animal models.

In Vivo Xenograft Tumor Growth Gastric Cancer

Purity & QC Across Vendors

M435-1279 is available from multiple reputable vendors with high purity levels, ensuring reproducibility in biological assays. Reported purity values include 98.28% and 99.88% (HPLC) . This level of purity is consistent with research-grade standards and is essential for minimizing impurities that could confound activity measurements. While direct comparator purity data for AG-690/12244866 is not available, the high purity of M435-1279 across independent suppliers supports batch-to-batch reliability.

Purity QC HPLC Supplier Comparison

M435-1279 Optimal Research Applications


Preclinical Gastric Cancer Wnt/β-Catenin Studies

M435-1279 is ideally suited for in vivo gastric cancer xenograft studies where modulation of Wnt/β-catenin signaling is a primary readout. The compound's demonstrated tumor growth inhibition at 5 mg/kg (IP) with no observed body weight changes supports its use in efficacy studies [1]. Its selectivity window (IC50 16.8 μM in normal GES-1 cells vs. 6.93–11.88 μM in cancer cells) reduces the likelihood of systemic toxicity confounding the results .

UBE2T Target Engagement & Mechanism Studies

Researchers investigating UBE2T-mediated ubiquitination and its role in Wnt signaling can employ M435-1279 as a validated chemical probe. The compound's direct binding to UBE2T (KD = 50.5 μM by MST) provides a quantitative benchmark for assessing target engagement [1]. Its ability to inhibit RACK1 ubiquitination without disrupting the RACK1-UBE2T interaction offers a unique mechanistic tool for dissecting the UBE2T-RACK1 axis [1].

Comparative UBE2T Inhibitor Pharmacology

M435-1279 serves as a reference compound for benchmarking next-generation UBE2T inhibitors. Its well-characterized binding affinity (KD 50.5 μM), cell-line-specific IC50 values, and in vivo efficacy data establish a performance baseline [1]. The direct comparator data versus AG-690/12244866 (docking score, cytotoxicity) provides a framework for evaluating new chemical entities [1].

HTS & Dose-Response in Gastric Cancer Cells

The availability of M435-1279 in high purity (≥98%) from multiple vendors ensures consistent performance in automated screening platforms . Its defined IC50 values across HGC27, MKN45, and AGS cell lines (6.93–11.88 μM) enable robust dose-response curve generation and hit validation in gastric cancer drug discovery campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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